Cas no 913835-98-0 ([6-(hydroxymethyl)-3-pyridyl]boronic acid)
[6-(hydroxymethyl)-3-pyridyl]boronic acid Chemical and Physical Properties
Names and Identifiers
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- (6-(Hydroxymethyl)pyridin-3-yl)boronic acid
- [6-(hydroxymethyl)pyridin-3-yl]boronic acid
- 2-Hydroxymethylpyridine-5-boronic acid
- 6-(Hydroxymethyl)pyridine-3-boronic acid
- Boronicacid, B-[6-(hydroxymethyl)-3-pyridinyl]-
- B-[6-(Hydroxymethyl)-3-pyridinyl]boronic acid (ACI)
- Boronic acid, [6-(hydroxymethyl)-3-pyridinyl]- (9CI)
- (2-Hydroxymethylpyridin-5-yl)boronic acid
- [6-(Hydroxymethyl)-3-pyridyl]boronic acid
- MSUQKXAJTUAESD-UHFFFAOYSA-N
- SCHEMBL428618
- 2-(HYDROXYMETHYL)PYRIDINE-5-BORONIC ACID
- 913835-98-0
- MFCD09027230
- 6-(hydroxymethyl)pyridine-3-boronic acid, AldrichCPR
- AKOS006344730
- CS-0088413
- DTXSID60656800
- AS-66050
- (5-Boronopyridin-2-yl)methanol
- Boronicacid,b-[6-(hydroxymethyl)-3-pyridinyl]-
- SY033340
- 6-(hydroxymethyl)pyridin-3-ylboronic acid
- FD10242
- (6-(HYDROXYMETHYL)PYRIDIN-3-YL)BORONICACID
- [6-(hydroxymethyl)-3-pyridyl]boronic acid
-
- MDL: MFCD09027230
- Inchi: 1S/C6H8BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-3,9-11H,4H2
- InChI Key: MSUQKXAJTUAESD-UHFFFAOYSA-N
- SMILES: OB(C1C=CC(CO)=NC=1)O
Computed Properties
- Exact Mass: 153.06000
- Monoisotopic Mass: 153.06
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 122
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.6A^2
Experimental Properties
- Density: 1.34
- Boiling Point: 384°C at 760 mmHg
- Flash Point: 186.1°C
- Refractive Index: 1.568
- PSA: 73.58000
- LogP: -1.74630
[6-(hydroxymethyl)-3-pyridyl]boronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029168859-1g |
(6-(Hydroxymethyl)pyridin-3-yl)boronic acid |
913835-98-0 | 97% | 1g |
$525.64 | 2023-08-31 | |
| Alichem | A029168859-5g |
(6-(Hydroxymethyl)pyridin-3-yl)boronic acid |
913835-98-0 | 97% | 5g |
$2222.41 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188121-250mg |
[6-(hydroxymethyl)-3-pyridyl]boronic acid |
913835-98-0 | 98% | 250mg |
¥1297.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H188121-5g |
[6-(hydroxymethyl)-3-pyridyl]boronic acid |
913835-98-0 | 98% | 5g |
¥10716.90 | 2023-09-02 | |
| TRC | H972578-250mg |
6-(Hydroxymethyl)pyridine-3-boronic acid |
913835-98-0 | 250mg |
$219.00 | 2023-05-18 | ||
| TRC | H972578-1g |
6-(Hydroxymethyl)pyridine-3-boronic acid |
913835-98-0 | 1g |
$ 680.00 | 2022-06-04 | ||
| TRC | H972578-2.5g |
6-(Hydroxymethyl)pyridine-3-boronic acid |
913835-98-0 | 2.5g |
$ 1800.00 | 2023-09-07 | ||
| Matrix Scientific | 200451-0.250g |
6-(Hydroxymethyl)pyridine-3-boronic acid |
913835-98-0 | 0.250g |
$363.00 | 2023-09-10 | ||
| Matrix Scientific | 200451-0.500g |
6-(Hydroxymethyl)pyridine-3-boronic acid |
913835-98-0 | 0.500g |
$726.00 | 2023-09-10 | ||
| Matrix Scientific | 200451-1g |
6-(Hydroxymethyl)pyridine-3-boronic acid |
913835-98-0 | 1g |
$1248.00 | 2023-09-10 |
[6-(hydroxymethyl)-3-pyridyl]boronic acid Suppliers
[6-(hydroxymethyl)-3-pyridyl]boronic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on [6-(hydroxymethyl)-3-pyridyl]boronic acid
Introduction to [6-(hydroxymethyl)-3-pyridyl]boronic Acid (CAS No. 913835-98-0)
[6-(hydroxymethyl)-3-pyridyl]boronic acid is a highly specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its CAS number 913835-98-0, features a unique structural motif consisting of a pyridine ring substituted with a hydroxymethyl group and a boronic acid functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which is widely employed in the construction of complex molecular architectures.
The [6-(hydroxymethyl)-3-pyridyl]boronic acid molecule exhibits remarkable reactivity due to the electrophilic nature of the boronic acid moiety. This reactivity has been leveraged in various synthetic applications, including the development of novel drug candidates and advanced materials. In recent years, there has been a surge in research focused on harnessing the potential of this compound in medicinal chemistry. Its ability to participate in efficient and selective transformations has made it a valuable tool for constructing biaryl scaffolds, which are prevalent in many biologically active molecules.
One of the most compelling aspects of [6-(hydroxymethyl)-3-pyridyl]boronic acid is its role in the synthesis of small-molecule inhibitors targeting various therapeutic areas. For instance, studies have demonstrated its utility in generating potent inhibitors of kinases and other enzymes implicated in cancer and inflammatory diseases. The hydroxymethyl group provides an additional handle for further functionalization, allowing chemists to tailor the compound's properties for specific biological activities. This flexibility has been exploited to develop novel analogs with enhanced pharmacokinetic profiles and reduced toxicity.
Recent advancements in computational chemistry have further highlighted the significance of [6-(hydroxymethyl)-3-pyridyl]boronic acid. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a rational basis for designing more effective drug molecules. These studies have also shed light on the compound's mechanism of action, which is crucial for optimizing its therapeutic potential. The integration of experimental data with computational predictions has accelerated the discovery process, enabling researchers to rapidly screen and validate new derivatives.
In materials science, [6-(hydroxymethyl)-3-pyridyl]boronic acid has been explored for its potential applications in organic electronics and catalysis. Its ability to form stable complexes with metals has made it a candidate for designing novel catalysts for various organic transformations. Additionally, its incorporation into conjugated polymers has shown promise in developing high-performance organic light-emitting diodes (OLEDs) and photovoltaic devices. These applications underscore the broad utility of this compound beyond pharmaceuticals.
The synthesis of [6-(hydroxymethyl)-3-pyridyl]boronic acid presents unique challenges due to its sensitive functional groups. However, recent methodological advances have streamlined its preparation, making it more accessible to researchers. Techniques such as palladium-catalyzed cross-coupling reactions have enabled efficient construction of the desired pyridine derivative. Furthermore, green chemistry principles have been applied to minimize waste and improve sustainability in its production.
Future directions in research on [6-(hydroxymethyl)-3-pyridyl]boronic acid are likely to focus on expanding its therapeutic applications and exploring new synthetic pathways. The development of more sophisticated boronic acid derivatives could lead to breakthroughs in treating diseases that are currently resistant to conventional therapies. Moreover, interdisciplinary approaches combining chemistry, biology, and computer science will be essential for unlocking the full potential of this compound.
In conclusion, [6-(hydroxymethyl)-3-pyridyl]boronic acid (CAS No. 913835-98-0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists and researchers alike. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
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